molecular formula C21H23N3O4S B15108576 Ethyl 1-[(3-imidazo[1,2-a]pyridin-2-ylphenyl)sulfonyl]-4-piperidinecarboxylate

Ethyl 1-[(3-imidazo[1,2-a]pyridin-2-ylphenyl)sulfonyl]-4-piperidinecarboxylate

Cat. No.: B15108576
M. Wt: 413.5 g/mol
InChI Key: CBLMNSJTNVDTKS-UHFFFAOYSA-N
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Description

Ethyl 1-[(3-imidazo[1,2-a]pyridin-2-ylphenyl)sulfonyl]-4-piperidinecarboxylate is a complex organic compound that features a unique imidazo[1,2-a]pyridine core. This core structure is known for its wide range of applications in medicinal chemistry, particularly in the development of drugs targeting various diseases .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-[(3-imidazo[1,2-a]pyridin-2-ylphenyl)sulfonyl]-4-piperidinecarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for modifying the compound’s structure to enhance its biological activity or to create derivatives for further study.

Common Reagents and Conditions: Common reagents used in these reactions include transition metal catalysts for oxidation and reduction reactions, and halogenating agents for substitution reactions . Conditions such as elevated temperatures and specific pH levels are often required to drive these reactions to completion.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the imidazo[1,2-a]pyridine core .

Comparison with Similar Compounds

Similar Compounds: Similar compounds include other imidazo[1,2-a]pyridine derivatives, such as imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyrazines . These compounds share the imidazo[1,2-a] core structure but differ in their functional groups and overall molecular architecture.

Uniqueness: What sets Ethyl 1-[(3-imidazo[1,2-a]pyridin-2-ylphenyl)sulfonyl]-4-piperidinecarboxylate apart is its specific combination of functional groups, which confer unique biological activities and chemical reactivity . This makes it a particularly versatile compound for various scientific applications.

Properties

Molecular Formula

C21H23N3O4S

Molecular Weight

413.5 g/mol

IUPAC Name

ethyl 1-(3-imidazo[1,2-a]pyridin-2-ylphenyl)sulfonylpiperidine-4-carboxylate

InChI

InChI=1S/C21H23N3O4S/c1-2-28-21(25)16-9-12-24(13-10-16)29(26,27)18-7-5-6-17(14-18)19-15-23-11-4-3-8-20(23)22-19/h3-8,11,14-16H,2,9-10,12-13H2,1H3

InChI Key

CBLMNSJTNVDTKS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=CN4C=CC=CC4=N3

Origin of Product

United States

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